molecular formula C52H72N12O10 B3029048 His-Pro-Phe-His-Leu-D-Leu-Val-Tyr CAS No. 50410-01-0

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Katalognummer B3029048
CAS-Nummer: 50410-01-0
Molekulargewicht: 1025.2 g/mol
InChI-Schlüssel: FDIFVHOZUBKVOS-BWNBKZIHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The peptide “His-Pro-Phe-His-Leu-D-Leu-Val-Tyr” is an octapeptide with the following amino acid sequence: H-P-F-H-L-D-L-V-Y . It is also known as [D-Leu6}-Octapeptide . This peptide exhibits interesting biochemical and physiological properties.


Molecular Structure Analysis

The molecular formula of “His-Pro-Phe-His-Leu-D-Leu-Val-Tyr” is C52H72N12O10 , with a molecular weight of approximately 1025.20 g/mol . The peptide adopts a specific three-dimensional conformation due to its sequence and interactions between amino acid side chains.


Chemical Reactions Analysis

  • Inhibition of Renin : This peptide acts as a potent inhibitor of renin at acidic pH. It can be linked to agarose and used for renin purification, with elution occurring at neutral pH .

Physical And Chemical Properties Analysis

  • Purity by HPLC : ≥95% .

Wissenschaftliche Forschungsanwendungen

Peptide Substrates and Enzyme Assays

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr and related sequences have been studied extensively as substrates for various enzymes. Oliveira et al. (1992) synthesized fluorogenic peptides related to the sequences of human angiotensinogen. They found that Leu-Val is the only bond hydrolyzed by human renin in these peptides, demonstrating their potential as substrates for continuous assays of human renin (Oliveira et al., 1992).

Structure-Activity Relationships

The structure-conformation relationships of peptide inhibitors of human renin, based on sequences like His-Pro-Phe-His-Leu-Val-Ile-His, have been studied by Epps et al. (2009). Using resonance energy transfer and molecular modeling, they investigated the relationship between peptide conformation and inhibition potency, contributing to our understanding of how these peptides interact with their target enzymes (Epps et al., 2009).

Bioactive Cyclic Dipeptides

Cyclic dipeptides, including those containing sequences such as Pro-Leu, Pro-Val, Pro-Phe, and Pro-Tyr, have been identified as bioactive compounds. Prasad (1995) discussed these dipeptides, noting their occurrence in nature and potential physiological and pharmacological activities. They highlight the unexplored potential of these simple peptide derivatives in various biological contexts (Prasad, 1995).

Immunoregulatory Peptides

Peptides like Phe-Leu-Gly-Phe-Pro-Thr and Leu-Val-Val-Tyr-Pro-Trp, similar in sequence to His-Pro-Phe-His-Leu-D-Leu-Val-Tyr, have been identified as myelopeptides with immunoregulatory effects. Petrov et al. (1999) isolated and synthesized these peptides, examining their biological properties and mechanisms of action, especially in terms of immunomodulation (Petrov et al., 1999).

Amino Acid Accumulation Studies

Research on amino acid accumulation, involving sequences like Leu, Val, His, Tyr, Phe, has provided insights into biological transport mechanisms. Peterson and Raghupathy (1972) studied the accumulation of these amino acids in synaptosomal fractions from rat brains, revealing differences in ion requirements and developmental changes in transport pathways (Peterson & Raghupathy, 1972).

ACE Inhibitory Peptides

The role of peptides in inhibiting angiotensin-converting enzyme (ACE) has been an area of interest. Balti et al. (2015) isolated ACE inhibitory peptides from cuttlefish muscle, identifying structures like Val-Glu-Leu-Tyr-Pro and exploring their potential in treating hypertension (Balti et al., 2015).

Conformational Studies of Peptides

Understanding the conformation of peptides in solution has been crucial for insights into their biological activity. Oliveira et al. (1977) investigated the properties of synthetic renin substrate tetradecapeptide, which includes His-Pro-Phe-His in its sequence. Their work contributed to the knowledge of peptide conformations relevant to enzyme interactions (Oliveira et al., 1977).

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H72N12O10/c1-29(2)19-38(45(66)59-39(20-30(3)4)48(69)63-44(31(5)6)50(71)62-42(52(73)74)22-33-14-16-36(65)17-15-33)58-47(68)41(24-35-26-55-28-57-35)60-46(67)40(21-32-11-8-7-9-12-32)61-49(70)43-13-10-18-64(43)51(72)37(53)23-34-25-54-27-56-34/h7-9,11-12,14-17,25-31,37-44,65H,10,13,18-24,53H2,1-6H3,(H,54,56)(H,55,57)(H,58,68)(H,59,66)(H,60,67)(H,61,70)(H,62,71)(H,63,69)(H,73,74)/t37-,38-,39+,40-,41-,42-,43-,44-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDIFVHOZUBKVOS-BWNBKZIHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H72N12O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1025.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr
Reactant of Route 2
Reactant of Route 2
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr
Reactant of Route 3
Reactant of Route 3
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr
Reactant of Route 4
Reactant of Route 4
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr
Reactant of Route 5
Reactant of Route 5
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr
Reactant of Route 6
His-Pro-Phe-His-Leu-D-Leu-Val-Tyr

Citations

For This Compound
24
Citations
J Hirose, H Kamigakiuchi, H Iwamoto, H Fujii… - Archives of biochemistry …, 2004 - Elsevier
… The competitive inhibitor that is not at all digested by DPP III, Hisprophen (His-Pro-Phe-His-Leu-d-Leu-Val-Tyr), has been determined. The inhibition constant (K i ) of Hisprophen for …
Number of citations: 12 www.sciencedirect.com
K Poulsen, J Burton, E Haber - … et Biophysica Acta (BBA)-Protein Structure, 1975 - Elsevier
… The renin substrate analog His-Pro-Phe-His-Leu-D-Leu-Val-Tyr ([D-Leu6] octapeptide) acts as a potent inhibitor of renin because of the D-amino acid substitution at the cleavage site. …
Number of citations: 27 www.sciencedirect.com
EE Slater, E Haber - The Journal of Clinical Endocrinology & …, 1978 - academic.oup.com
… renin bind to an affinity support bearing the substrate analog inhibitor His-Pro-Phe-His-Leu-D-Leu-Val-Tyr. Antibody raised to the higher molecular form of the enzyme inhibits the …
Number of citations: 47 academic.oup.com
H Kuhl, J Sandow, B Krauss, HD Taubert - Neuroendocrinology, 1979 - karger.com
… -His-Pro-Phe-His-Leu), angio tensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe), angio tensin III (Arg-Val-Tyr-IIe-His-Pro-Phe), competitive renin inhibitor (His-Pro-Phe-His-Leu-D ■Leu-ValTyr)…
Number of citations: 31 karger.com
G PÜSCHEL, R Mentlein… - European Journal of …, 1982 - Wiley Online Library
Human placenta is surprisingly rich in post‐proline dipeptidyl peptidase activity. Among various cell fractions, microsomes have the highest specific activity. A homogeneous enzyme …
Number of citations: 218 febs.onlinelibrary.wiley.com
P Schelling, D Meyer, HE Loos, G Speck, MI Phillips… - …, 1982 - Elsevier
The aim of this study was to develop a method for the measurement of renin activity in small tissue samples obtained from rat brains by the micropunch technique and to investigate the …
Number of citations: 91 www.sciencedirect.com
CP Buhrle, L Rosivall… - American Journal of …, 1987 - journals.physiology.org
… Finally, the effects on the ARS-evoked depolarization of several renin inhibitors (pepstatin, octapeptide HisPro-Phe-His-Leu-D-Leu-Val-Tyr, J and J IVa-His-ProPhe-His-Sta-Leu-Phe-…
Number of citations: 11 journals.physiology.org
AS Dutta - The textbook of pharmaceutical medicine, 2009 - Wiley Online Library
Ancient civilisations, like modern society, had a keen interest in the health of man and other animals. Continuation of this interest over a period of time led to the discovery of a large …
Number of citations: 6 onlinelibrary.wiley.com
E Lauritzen, S Møller, J Leerhoy - … Scandinavica Series C …, 1984 - Wiley Online Library
The human leucocyte migration in the leucocyte migration under agarose technique (LMAT) was investigated with specific inhibitors of aspartic, sulphhydryl. metallo‐ and serine …
Number of citations: 8 onlinelibrary.wiley.com
E Müller-Schweinitzer, J Mason, IO Baza - European Journal of …, 1990 - Elsevier
Number of citations: 0

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.